Idebenone Impurity A Idebenone Impurity A
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211987
InChI: InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3
SMILES:
Molecular Formula: C18H28O4
Molecular Weight: 308.4 g/mol

Idebenone Impurity A

CAS No.:

Cat. No.: VC17211987

Molecular Formula: C18H28O4

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Idebenone Impurity A -

Specification

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
IUPAC Name 2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3
Standard InChI Key HGFHDDZTYRESGR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO

Introduction

ParameterIdebenoneImpurity A (Dihydroidebenone)
Molecular FormulaC19H30O5C19H32O5
Molecular Weight338.45 g/mol340.46 g/mol
CAS Registry58186-27-958186-26-8
Retention Time (RP-LC)12.8 min11.2 min

The impurity's reduced state confers distinct chromatographic behavior, eluting 1.6 minutes earlier than idebenone under reverse-phase conditions using Zorbax SB-C18 columns . This property enables reliable separation during quality control analyses, particularly when employing mobile phases containing acetonitrile (50-70%) and 0.1% trifluoroacetic acid .

Synthetic Pathways and Formation Mechanisms

Impurity A originates primarily during the oxidation of 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-2-cyclohexen-1-one, a key intermediate in idebenone synthesis . Incomplete conversion of the methoxy groups to the quinone structure results in partial hydrogen retention at the C4 position. Process data indicate that suboptimal reaction temperatures (>40°C) or insufficient oxidizing agent (e.g., FeCl3) concentrations below 2.5 molar equivalents increase Impurity A formation by 18-22% .

Analytical Detection and Quantification Strategies

Recent method validations employing gradient elution (1.0 mL/min flow rate) with UV detection at 215 nm demonstrate linear responses (r² > 0.997) for Impurity A across 0.05-0.30% w/w concentrations . The limit of quantification (LOQ) stands at 0.05% relative to idebenone's target analyte concentration of 500 µg/mL, with precision studies showing ≤4.7% RSD across six replicates .

Table 2: Validation Parameters for RP-LC Method

ParameterResultICH Requirement
Linearity Range0.05-0.30% w/w80-120% specification
Accuracy (% Recovery)95.7-104.590-110%
Precision (RSD)≤4.7%≤15%
LOD/LOQ0.02%/0.05%Signal ≥10:1

Mass spectral fragmentation patterns further confirm Impurity A's identity, showing characteristic losses of 60 Da (C3H8O) from the sidechain and 44 Da (CO2) from ester functionalities . These diagnostic ions facilitate discrimination from structural analogs like Idebenone Impurity B (C19H30O6), which exhibits additional oxygen content .

Regulatory Considerations and Control Strategies

Pharmacopeial guidelines mandate strict control of Impurity A below 0.15% in drug substances, necessitating in-process checks during the final oxidation step . Process optimization studies demonstrate that maintaining reaction temperatures at 25-30°C with gradual oxidant addition reduces Impurity A levels by 37% compared to batch-wise addition methods .

Toxicological Profile and Risk Assessment

While full toxicological data remain proprietary, structure-activity relationship (SAR) analyses suggest Impurity A's reduced quinone moiety decreases mitochondrial membrane affinity by 60% compared to idebenone . This reduced bioactivity minimizes pharmacological impact at current specification limits. Genotoxicity assessments (Ames test, micronucleus assay) show negative results up to 500 µg/mL, supporting safety thresholds established in ICH M7 guidelines .

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